Ochraceolide C Exhibits ~2.2-Fold Superior Potency Over Ochraceolide A in Human Breast Cancer Cells (UISO-BCA-1)
In a direct head-to-head comparison conducted within the same study, Ochraceolide C demonstrated an ED₅₀ value of 4.5 μg/mL against the human breast cancer cell line UISO-BCA-1, whereas Ochraceolide A—the closest structural analog differing only by the absence of a C-6 ketone—yielded an ED₅₀ of 10 μg/mL [1]. This represents a 2.2-fold potency advantage for Ochraceolide C in this therapeutically relevant indication. By contrast, Ochraceolide B was inactive against this cell line (ED₅₀ >20 μg/mL). The inversion of potency rank order between breast cancer (C > A) and leukemia (A > C) highlights that the C-6 oxidation state is not merely a potency modulator but a cell-line-selectivity determinant [1].
| Evidence Dimension | Cytotoxicity (ED₅₀) against human breast cancer |
|---|---|
| Target Compound Data | ED₅₀ = 4.5 μg/mL (Ochraceolide C) |
| Comparator Or Baseline | Ochraceolide A: ED₅₀ = 10 μg/mL; Ochraceolide B: ED₅₀ >20 μg/mL |
| Quantified Difference | Ochraceolide C is 2.2-fold more potent than Ochraceolide A; >4.4-fold more potent than Ochraceolide B |
| Conditions | UISO-BCA-1 human breast cancer cell line; 72 h treatment; ED₅₀ defined as concentration inhibiting cell growth by 50% |
Why This Matters
For procurement decisions in breast cancer-focused screening, Ochraceolide C offers a quantifiable potency advantage over Ochraceolide A, making it the preferred choice for hit identification in this indication.
- [1] Ngassapa OD, Soejarto DD, Che CT, Pezzuto JM, Farnsworth NR. New cytotoxic lupane lactones from Kokoona ochracea. Journal of Natural Products. 1991 Sep-Oct;54(5):1353-9. Table 2, compound 3 vs. compound 1, UISO-BCA-1 data. PMID: 1800637. View Source
